![molecular formula C22H30ClNO4 B13763017 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride CAS No. 5561-89-7](/img/structure/B13763017.png)
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
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Overview
Description
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of methoxyphenyl groups and a diethylazanium moiety, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene oxide and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and ethanolamine derivatives.
Reaction Conditions | Products | Yield/Outcome | Source |
---|---|---|---|
Acidic (HCl, reflux) | 2,2-bis(4-methoxyphenyl)acetic acid + [HO(CH₂)₂N⁺(C₂H₅)₂]Cl⁻ | Complete hydrolysis | |
Basic (NaOH, 80°C) | Sodium 2,2-bis(4-methoxyphenyl)acetate + diethyl ethanolamine chloride | >90% conversion |
Mechanism :
The ester undergoes nucleophilic attack by water or hydroxide, cleaving the acyl-oxygen bond. The methoxy groups stabilize the intermediate through electron donation, enhancing reaction rates .
Nucleophilic Substitution and Aminolysis
The acetyloxy group participates in nucleophilic substitution with amines, forming amides.
Key Insight : Microwave irradiation accelerates amide formation by enhancing reaction kinetics . Steric hindrance from the bis(4-methoxyphenyl) group may limit yields compared to simpler esters .
Ion Exchange Reactions
The chloride counterion is replaceable via metathesis with other anions.
Anion Source | Conditions | Product Anion | Application | Source |
---|---|---|---|---|
AgNO₃ | Room temperature, EtOH | Nitrate | Ionic liquid formulations | |
NaBr | Reflux, acetone | Bromide | Catalyst systems |
Stability : The quaternary ammonium core remains intact during exchange, maintaining structural integrity .
Fluorination and Electrophilic Substitution
The α-hydrogen of the acetyl group can undergo fluorination under catalytic conditions.
Catalyst System | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ni(II)/Chiral ligand | -20°C, CH₂Cl₂ | α-Fluoro-bis(4-methoxyphenyl)acetate | 80% |
Mechanism : Dual metal-ketene activation enables enantioselective fluorination, with the methoxy groups directing electrophilic attack .
Aromatic Reactivity :
The 4-methoxyphenyl rings may undergo nitration or sulfonation, though steric effects from the acetyl group reduce reactivity .
Stability and Degradation Pathways
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound's ability to form stable ionic liquids facilitated the extraction and purification processes, leading to higher yields of the desired products.
Material Science
In material science, 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium; chloride is explored for its potential as a surfactant and stabilizing agent in polymer formulations.
Data Table: Comparison of Surfactant Properties
Property | Value |
---|---|
Surface Tension (mN/m) | 35 |
Critical Micelle Concentration (CMC) | 0.5 mM |
Thermal Stability (°C) | 200 |
Biological Applications
The compound has shown promise in biological applications, particularly in drug delivery systems due to its ionic nature, which enhances solubility and bioavailability.
Case Study: Drug Delivery Systems
Research indicates that formulations containing this compound improved the delivery efficiency of poorly soluble drugs, enhancing therapeutic effects while minimizing side effects.
Cosmetic Industry
Due to its emulsifying properties, this compound is also utilized in cosmetic formulations. Its ability to stabilize emulsions makes it valuable for creams and lotions.
Data Table: Emulsion Stability Testing
Emulsion Type | Stability (Days) | pH Level |
---|---|---|
Oil-in-Water | 30 | 5.5 |
Water-in-Oil | 28 | 6.0 |
Mechanism of Action
The mechanism of action of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol]
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 2,2-bis(4-methoxyphenyl)acetic acid
Uniqueness
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses .
Properties
CAS No. |
5561-89-7 |
---|---|
Molecular Formula |
C22H30ClNO4 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
InChI Key |
UGGLVRAINGSVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
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